2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl] Pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of pyridine derivatives with chiral oxazoline ligands . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar routes to laboratory methods, with additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
2,6-Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine has several scientific research applications:
Biology: Its chiral properties make it useful in studying enzyme interactions and other biological processes.
Medicine: The compound’s ability to form complexes with metals is explored in drug development and delivery systems.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism of action for 2,6-Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine involves its role as a ligand in catalytic processes. It forms complexes with metal ions, which then participate in various catalytic cycles. The molecular targets include transition metals like palladium and platinum, and the pathways involved are typically those related to catalytic cycles in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bis(oxazoline) (BOX)
- 2,6-Bis(oxazoline) (PyBOX)
- 2,2’-Bipyridine
Uniqueness
What sets 2,6-Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine apart from these similar compounds is its specific chiral configuration and the presence of diphenyl groups, which enhance its ability to induce chirality in catalytic processes .
Biological Activity
2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl] pyridine is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and structure-activity relationships (SAR).
- Chemical Name : this compound
- CAS Number : 497172-36-8
- Molecular Formula : C35H27N3O2
- Molecular Weight : 521.61 g/mol
Synthesis Methods
The synthesis of this compound typically involves classical organic methods. The compound can be synthesized through multi-step reactions that include the formation of the oxazoline rings followed by their coupling to the pyridine core.
Anticonvulsant and Neurotropic Effects
Recent studies have indicated that compounds structurally related to this compound exhibit notable anticonvulsant activity. For example:
- Anticonvulsant Activity : Compounds derived from pyridine scaffolds have shown effective antagonism against pentylenetetrazole-induced seizures.
- Sedative and Anxiolytic Properties : Some derivatives have been evaluated for their sedative effects and have demonstrated significant anxiolytic activity compared to traditional anxiolytics like diazepam.
Compound | Anticonvulsant Activity | Anxiolytic Activity | Sedative Activity |
---|---|---|---|
This compound | High | Moderate | High |
Diazepam | Moderate | High | High |
Structure-Activity Relationship (SAR)
The SAR studies suggest that the configuration of the oxazoline rings plays a crucial role in determining the biological activity of these compounds. Variations in substituents on the phenyl groups also influence their pharmacological profiles.
Case Studies
- Study on Anticonvulsant Properties : A recent study synthesized several thioalkyl derivatives of pyridine and evaluated their neurotropic activities. The results indicated that certain derivatives exhibited high anticonvulsant effects without significant muscle relaxation side effects .
- Psychotropic Effects Evaluation : Another study assessed various derivatives for their psychotropic effects. Notably, some compounds showed antidepressant properties alongside anxiolytic effects .
Properties
IUPAC Name |
2-[6-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H27N3O2/c1-5-14-24(15-6-1)30-32(26-18-9-3-10-19-26)39-34(37-30)28-22-13-23-29(36-28)35-38-31(25-16-7-2-8-17-25)33(40-35)27-20-11-4-12-21-27/h1-23,30-33H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYDLHVQRYQCDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=NC(=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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